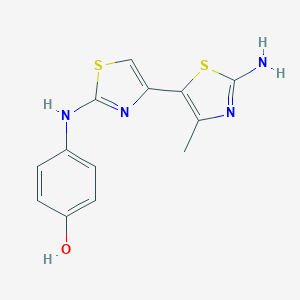
8-(butylsulfanyl)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(butylsulfanyl)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione, also known as Bz-423, is a small molecule that has been studied for its potential use in the treatment of autoimmune diseases and cancer. Bz-423 is a member of the thioxanthene family of compounds and has been found to have unique properties that make it a promising candidate for further research.
作用机制
8-(butylsulfanyl)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione works by targeting a specific protein called mitochondrial benzodiazepine receptor (MBR). MBR is involved in the regulation of mitochondrial function and has been found to play a role in the development of autoimmune diseases and cancer. This compound binds to MBR and inhibits its function, leading to a reduction in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation, improve motor function, and decrease the severity of autoimmune disease symptoms. This compound has also been found to induce apoptosis in cancer cells, leading to a reduction in tumor growth.
实验室实验的优点和局限性
One advantage of using 8-(butylsulfanyl)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione in lab experiments is that it has been shown to be effective in animal models of autoimmune disease and cancer. This makes it a promising candidate for further research. However, one limitation of using this compound is that it is a relatively new compound and its long-term effects have not yet been fully studied.
未来方向
There are a number of future directions for research on 8-(butylsulfanyl)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione. One area of interest is the development of new formulations of this compound that can be used in clinical trials. Another area of interest is the study of the long-term effects of this compound in animal models and in humans. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of autoimmune diseases and cancer.
合成方法
8-(butylsulfanyl)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione can be synthesized using a multi-step process that involves the reaction of 3,4-dihydroxybenzaldehyde with butylthiol to form the intermediate 3-butylthio-4-hydroxybenzaldehyde. This intermediate is then reacted with 3-methylbenzylamine to form the final product, this compound.
科学研究应用
8-(butylsulfanyl)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione has been shown to have potential as a treatment for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. In animal studies, this compound has been found to reduce inflammation and improve symptoms of autoimmune disease. This compound has also been studied for its potential use in cancer treatment. In vitro studies have shown that this compound can induce apoptosis in cancer cells, making it a potential candidate for further research.
属性
IUPAC Name |
8-butylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-4-5-9-25-18-19-15-14(16(23)20-17(24)21(15)3)22(18)11-13-8-6-7-12(2)10-13/h6-8,10H,4-5,9,11H2,1-3H3,(H,20,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIUVMJYRRMKOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(iodomethyl)-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B406870.png)
![3-ethyl-5-[2-(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-3'-phenyl-2'-thioxo-2,5'-bis[1,3-thiazolidin-2-ylidene]-4,4'-dione](/img/structure/B406872.png)


![4-N-[4-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine](/img/structure/B406877.png)

![1-Bromo-17-(1-phenylethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B406884.png)
![Pentyl 4-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B406885.png)
![Octyl 3-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B406886.png)
![Dodecyl 3-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B406887.png)
![Tridecyl 3-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B406889.png)
![Pentadecyl 3-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B406890.png)
![2-(1,3-Benzoxazol-2-yl)-4-({[4-(ethyloxy)phenyl]carbonyl}amino)phenyl 4-(ethyloxy)benzoate](/img/structure/B406891.png)
![3-iodo-N-{4-[(pyridin-4-ylamino)carbonyl]phenyl}benzamide](/img/structure/B406892.png)